molecular formula C16H12ClN3O3S2 B2556676 N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351644-58-0

N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No. B2556676
CAS RN: 1351644-58-0
M. Wt: 393.86
InChI Key: HLHNQJVTVDAQQU-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a chlorothiophene, a tetrahydrothiazolopyridine, and a furan. Chlorothiophenes are aromatic organic compounds that contain sulfur and chlorine atoms, and they’re often used in the synthesis of pharmaceuticals . Tetrahydrothiazolopyridines are a type of heterocyclic compound that contain nitrogen and sulfur atoms, and they’re often found in bioactive compounds . Furans are a class of aromatic compounds that contain a five-membered ring with four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s overall stability and possibly its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structural components. For example, the presence of the chloro group could increase its density and boiling point compared to the parent thiophene .

Scientific Research Applications

Synthesis and Reactivity

  • The compound has been involved in studies exploring the synthesis and reactivity of similar compounds. For example, Aleksandrov and El’chaninov (2017) investigated the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which shares some structural similarities. This study involved the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by oxidation and electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Chemical Transformations

  • Research has also focused on novel transformations of chemical groups in compounds with similar structures. For instance, Pokhodylo et al. (2010) studied transformations in Gewald thiophenes, which are structurally related. Their research included the synthesis of new 2-azidothiophenes and their use in anionic domino reactions (Pokhodylo et al., 2010).

Pharmaceutical Applications

  • In the pharmaceutical domain, certain derivatives of similar compounds have been studied for potential medical applications. For example, Haginoya et al. (2004) investigated 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines for their in vitro inhibitory activities against factor Xa and coagulation (Haginoya et al., 2004).

Novel Synthetic Pathways

  • Studies have also explored new synthetic pathways involving furan and thiophene derivatives. For example, Youssef et al. (2012) reported on the synthesis of isothiazolopyridines and pyridothiazines using microwave techniques, highlighting the versatility and efficiency of these methods in synthesizing compounds with complex structures (Youssef et al., 2012).

Molecular Structure Analysis

  • Research on the molecular structure and synthesis of related compounds, such as Dyachenko et al.'s (2019) work on thieno[2,3-b]pyridines, provides insights into the structural aspects and potential reactivity of similar compounds (Dyachenko et al., 2019).

Anticonvulsant Activity Evaluation

  • Compounds structurally related to the given chemical have been evaluated for their anticonvulsant activities. For example, Ohkubo et al. (1996) synthesized and tested 4,5,6,7-tetrahydrothieno[3,2-c]pyridines for their effectiveness against seizures induced by N-methyl-D-aspartate in mice (Ohkubo et al., 1996).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This might include wearing protective clothing and working in a well-ventilated area .

Future Directions

Future research could involve studying the compound’s properties in more detail, exploring its potential uses, and developing efficient methods for its synthesis .

properties

IUPAC Name

N-[5-(5-chlorothiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S2/c17-13-4-3-11(24-13)15(22)20-6-5-9-12(8-20)25-16(18-9)19-14(21)10-2-1-7-23-10/h1-4,7H,5-6,8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHNQJVTVDAQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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